molecular formula C8H8ClN3O3S B8597998 5-Chloro-2-(hydroxymethyl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-16-6

5-Chloro-2-(hydroxymethyl)-1H-benzimidazole-6-sulfonamide

Cat. No.: B8597998
CAS No.: 89725-16-6
M. Wt: 261.69 g/mol
InChI Key: VRRUGHIYTFEGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(hydroxymethyl)-1H-benzimidazole-6-sulfonamide is a useful research compound. Its molecular formula is C8H8ClN3O3S and its molecular weight is 261.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89725-16-6

Molecular Formula

C8H8ClN3O3S

Molecular Weight

261.69 g/mol

IUPAC Name

6-chloro-2-(hydroxymethyl)-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C8H8ClN3O3S/c9-4-1-5-6(12-8(3-13)11-5)2-7(4)16(10,14)15/h1-2,13H,3H2,(H,11,12)(H2,10,14,15)

InChI Key

VRRUGHIYTFEGCB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 11.0 g of 2-amino-4-chloro-5-sulfamylaniline in 50 ml of 4 N hydrochloric acid was added 5.6 g of glycolic acid. After refluxing for 6 hours, the resulting solid was collected by filtration and then added with stirring to 200 ml of 38% ammonium hydroxide; the pink precipitate was then collected and suspended in water with stirring at 60° for 20 minutes. Recrystallization of the solid from methanol provided 3.0 g of colorless crystals, m.p. 247°-250°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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